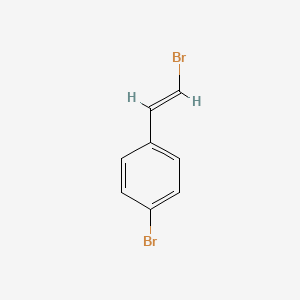
(E)-1-Bromo-4-(2-bromovinyl)benzene
Overview
Description
(E)-1-Bromo-4-(2-bromovinyl)benzene: is an organic compound with the molecular formula C8H6Br2 . It is a derivative of benzene, featuring a bromovinyl group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Stille Coupling Reaction: One common method involves the Stille coupling reaction, where This compound can be synthesized by reacting 1-bromo-4-vinylbenzene with tributyltin bromide in the presence of a palladium catalyst.
Wittig-Horner Reaction: Another method is the Wittig-Horner reaction, which involves the reaction of 1-bromo-4-vinylbenzene with a phosphonium ylide.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield.
Purification: The synthesized compound is purified through recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
(E)-1-Bromo-4-(2-bromovinyl)benzene: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,4-dibromobenzene using oxidizing agents like potassium permanganate .
Reduction: Reduction reactions can convert the compound to 1-bromo-4-ethylbenzene using reducing agents such as lithium aluminum hydride .
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromovinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various electrophiles, Lewis acids like aluminum chloride.
Major Products Formed:
1,4-Dibromobenzene: (from oxidation).
1-Bromo-4-ethylbenzene: (from reduction).
Various substituted benzene derivatives (from substitution reactions).
Scientific Research Applications
(E)-1-Bromo-4-(2-bromovinyl)benzene: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
(E)-1-Bromo-4-(2-bromovinyl)benzene: is compared with other similar compounds, such as 1-bromo-4-vinylbenzene and 1,4-dibromobenzene . Its uniqueness lies in the presence of the bromovinyl group, which imparts distinct chemical properties and reactivity compared to its counterparts.
Comparison with Similar Compounds
1-Bromo-4-vinylbenzene
1,4-Dibromobenzene
2-Bromovinylbenzene
(E)-1-Bromo-4-(2-bromovinyl)benzene , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-bromo-4-[(E)-2-bromoethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXNYRCBGBZJK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284104 | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115665-77-5 | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115665-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


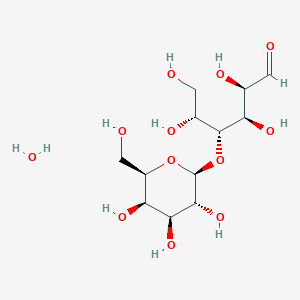
![[(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B7828772.png)
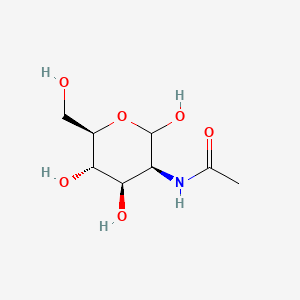
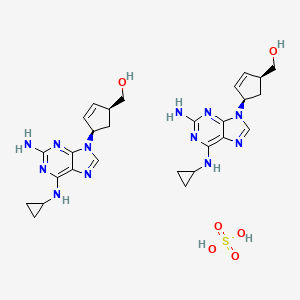
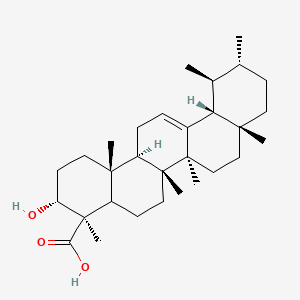
![2,3-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate](/img/structure/B7828801.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/structure/B7828815.png)
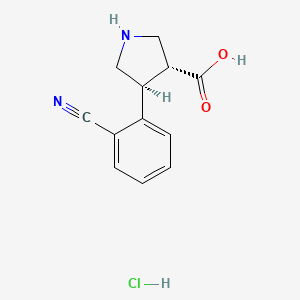
![1-[(3aR,5R,6R,6aS)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B7828831.png)
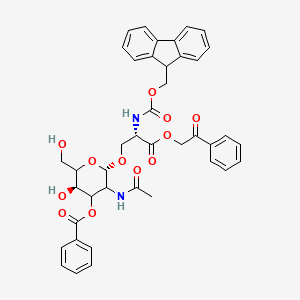
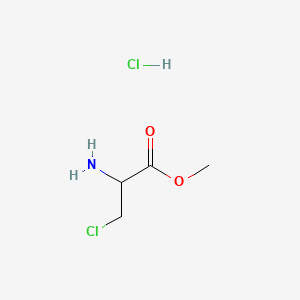
![(2R)-1-[(2S)-3-[[(2S)-3-[(2R)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7828848.png)
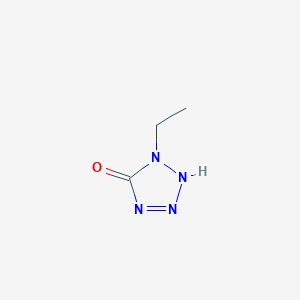
![methyl (2R,4R,5R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B7828862.png)
